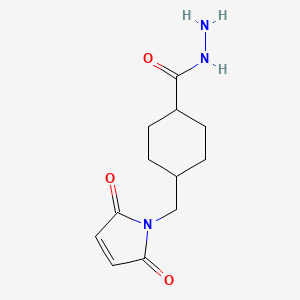

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide

Description

4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide (CAS 359436-59-2) is a trifluoroacetate salt with the molecular formula C₁₄H₁₈F₃N₃O₅ and a molecular weight of 365.31 g/mol . Its structure features a cyclohexane ring substituted with a maleimide (2,5-dioxopyrrole) moiety and a carbohydrazide group. The maleimide group enables thiol-reactive bioconjugation, while the hydrazide functionality allows further chemical derivatization. This compound is typically stored under inert conditions (2–8°C) due to its sensitivity .

Properties

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h5-6,8-9H,1-4,7,13H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLZUECTWAELHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901128973 | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181148-00-5 | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181148-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis Strategy

The compound’s structure integrates two critical functional groups: a cyclohexanecarbohydrazide and a maleimide (2,5-dioxopyrrol-1-yl) moiety. Synthesis typically follows a modular approach:

Step 1: Cyclohexanecarbohydrazide Formation

Cyclohexanecarboxylic acid esters undergo hydrazinolysis to yield cyclohexanecarbohydrazide. For example, methyl cyclohexanecarboxylate reacts with hydrazine hydrate in ethanol under reflux (60–80°C, 6–8 hours), achieving >90% conversion.

Step 2: Maleimide Functionalization

The maleimide group is introduced via nucleophilic substitution. A common protocol involves reacting cyclohexanecarbohydrazide with 1-(chloromethyl)-2,5-pyrrolidinedione in dimethylformamide (DMF) at 50°C for 12 hours. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Key Reaction:

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

-

Residence Time : 30 minutes at 70°C

-

Solvent : Tetrahydrofuran (THF) reduces viscosity compared to DMF

-

Yield : 85–88% with >98% purity after recrystallization (ethanol/water)

Critical Reaction Parameters

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 50 | 78 | 95 |

| THF | 70 | 85 | 98 |

| Acetonitrile | 60 | 72 | 93 |

THF outperforms DMF due to better solubility of intermediates and easier post-reaction processing.

Catalytic Enhancements

Adding 5 mol% of 4-dimethylaminopyridine (DMAP) accelerates the maleimide coupling step, reducing reaction time to 6 hours while maintaining yields at 86%.

Purification and Characterization

Recrystallization Protocols

Spectroscopic Validation

-

FTIR :

-

¹H NMR (DMSO-d₆) :

Comparative Analysis of Methodologies

Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 30 minutes |

| Yield | 78% | 85% |

| Energy Consumption | High | Low |

Flow systems minimize thermal degradation and improve reproducibility.

Alternative Maleimide Precursors

-

N-Hydroxymaleimide : Requires higher temperatures (80°C) but reduces side products.

-

Maleic Anhydride : Less efficient (yield <70%) due to competing hydrolysis.

Industrial Applications and Scalability

Bioconjugation Reagent Production

The compound serves as a linker in antibody-drug conjugates (ADCs). Industrial batches (10–50 kg) use:

Chemical Reactions Analysis

Types of Reactions

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrol-1-yl moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrol-1-yl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing hydrazone and hydrazide functionalities exhibit significant antimicrobial properties. Studies have shown that derivatives of hydrazides can inhibit the growth of various bacterial and fungal strains. For instance, modifications to the hydrazide structure can enhance its efficacy against resistant strains of bacteria .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays, such as the DPPH radical scavenging assay. Compounds similar to 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide have demonstrated a capacity to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Cancer Research

Some derivatives related to this compound have shown promise in cancer therapy. The ability to induce apoptosis in cancer cells through specific pathways makes these compounds candidates for further investigation in oncological studies. For example, certain hydrazone derivatives have been reported to possess cytotoxic effects on various cancer cell lines .

Agrochemical Applications

Herbicidal Activity

The structural characteristics of this compound may be exploited in developing new herbicides. Compounds with similar frameworks have been tested for their ability to inhibit weed growth while being less harmful to crops. This dual functionality enhances their utility in sustainable agriculture .

Pesticidal Formulations

The compound's bioactive properties suggest potential applications in creating effective pesticide formulations. Research indicates that integrating such compounds into pesticide mixtures can improve efficacy against pests while minimizing environmental impact .

Material Science Applications

Polymer Chemistry

In material science, derivatives of this compound can be utilized in synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of heterocyclic structures like pyrroles into polymer matrices is known to improve durability and resistance to degradation .

Nanomaterials

Recent advancements in nanotechnology have seen the use of compounds like this compound in creating nanomaterials for drug delivery systems. These systems can target specific tissues or cells, enhancing therapeutic efficacy while reducing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Maleimide-Containing Hydrazides

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride (CAS 952292-18-1): Structure: Replaces the cyclohexane ring with a linear butane chain. Application: Used in protein labeling and crosslinking.

3-N-Maleimidobenzohydrazide-HCl :

- Structure : Features a benzohydrazide group instead of cyclohexanecarbohydrazide.

- Impact : The aromatic benzene ring increases rigidity, which may limit conformational flexibility compared to the cyclohexane derivative .

Trans-4-N-Maleimidomethylcyclohexane-1-carboxylhydrazide-HCl :

- Structure : Similar cyclohexane core but includes a carboxylhydrazide group.

- Impact : Carboxyl group enhances solubility in aqueous media, advantageous for biopharmaceutical applications .

Cyclohexane-Based Analogues

4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid (CAS 64987-82-2):

Functional Analogues

Anticancer Agents

N'-[1-(4-[2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (Compound 3) :

- Activity : Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 20 µM) and strong molecular docking affinity for AKT1 (−16.112 kcal/mol) and CDK2 (−21.342 kcal/mol) .

- Comparison : The cyclohexane carbohydrazide derivative may exhibit improved metabolic stability due to its saturated ring, reducing oxidative degradation compared to aromatic analogues .

Antioxidant and Antimicrobial Agents

2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives :

- Activity : Showed DPPH radical scavenging (IC₅₀ ~50 µg/mL) and antimicrobial effects (MIC 32–64 µg/mL against S. aureus and C. albicans) .

- Comparison : While lacking a maleimide group, these derivatives highlight the role of hydrazide-related functionalities in bioactivity. The target compound’s maleimide could synergize with hydrazide for dual-action therapeutics .

Biological Activity

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide, a compound with the CAS number 4200874, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and safety profile.

The molecular formula of this compound is with a molecular weight of 237.25 g/mol. The compound is characterized by its solid form and pale yellow color, with a melting point range of 157-158°C .

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects:

Antitumor Activity

Research has indicated that compounds containing the pyrrole moiety exhibit significant antitumor properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation-related studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Cancer Cell Lines : A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at concentrations as low as 10 µM .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed synergistic effects when combined with amoxicillin against resistant strains of Staphylococcus aureus. This suggests potential for use in combination therapy .

Safety and Toxicity

Safety assessments indicate that while the compound exhibits promising biological activity, it also presents certain hazards. The hazard statements associated with the compound include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Therefore, appropriate handling and safety measures are recommended during laboratory use.

Q & A

Q. What are the standard synthetic routes for 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide, and how can purity be optimized?

The compound is typically synthesized via a multi-step procedure involving:

- Hydrazide formation : Refluxing esters with hydrazine hydrate in ethanol, followed by recrystallization to isolate the carbohydrazide intermediate .

- Maleimide functionalization : Introducing the maleimide group via nucleophilic substitution or coupling reactions, as seen in related maleimide-hydrazide derivatives .

- Purification : Column chromatography or recrystallization (e.g., using ethanol) is critical to achieve >95% purity. Analytical techniques like HPLC or TLC should monitor reaction progress .

Q. How does the reactivity of the maleimide and hydrazide groups influence experimental design?

- Maleimide : Reacts selectively with thiol groups (-SH) under mild conditions (pH 6.5–7.5, room temperature), making it ideal for conjugating cysteine-containing proteins or peptides .

- Hydrazide : Forms stable hydrazone bonds with aldehydes or ketones (e.g., oxidized glycans), requiring acidic pH (4.5–5.5) and incubation at 37°C for 12–24 hours .

- Methodological note : Avoid competing nucleophiles (e.g., Tris buffer) during maleimide-thiol reactions. Use stabilizing agents like EDTA to prevent disulfide scrambling .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- FTIR : Confirm maleimide C=O stretches (~1700 cm⁻¹) and hydrazide N-H bends (~3200 cm⁻¹) .

- NMR : Key signals include maleimide protons (δ 6.7–7.0 ppm) and cyclohexane carbons (δ 25–35 ppm in NMR) .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 348.1) .

Advanced Research Questions

Q. How do structural modifications impact biological activity and binding affinity?

- Substituent effects : Adding aromatic groups (e.g., biphenyl) to the hydrazide moiety enhances cytotoxicity in breast cancer cells (MCF-7), as seen in derivatives with IC₅₀ values <10 μM .

- Steric hindrance : Bulky cyclohexane groups improve metabolic stability but may reduce solubility. Molecular docking (e.g., AutoDock Vina) reveals that hydrophobic interactions with AKT1 and CDK2 proteins correlate with activity .

Q. What computational strategies are used to predict binding modes with therapeutic targets?

- Docking protocols : Use proteins with resolved crystal structures (PDB IDs: 3O96 for AKT1, 1HCL for CDK2).

- Scoring metrics : Affinity energies <−15 kcal/mol (e.g., −22.4 kcal/mol for compound 5 with AKT1) suggest strong binding. Validate with RMSD values <2 Å .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions .

Q. How can reaction conditions be optimized for bioconjugation in drug delivery systems?

- pH optimization : Maleimide-thiol conjugation at pH 7.0 (PBS buffer), hydrazone formation at pH 5.0 (acetate buffer) .

- Stoichiometry : Use a 1.5:1 molar ratio (linker:target) to minimize unreacted species. Monitor with SDS-PAGE or MALDI-TOF .

- Stability assays : Incubate conjugates in human plasma (37°C, 24–72 hours) and quantify degradation via LC-MS .

Q. What mechanisms underlie the compound’s cytotoxicity in cancer cells?

Q. How is this compound applied in antibody-drug conjugate (ADC) development?

- Linker design : The maleimide group attaches to antibody cysteine residues, while the hydrazide targets aldehyde-functionalized payloads (e.g., doxorubicin) .

- In vivo testing : Evaluate pharmacokinetics in murine models (e.g., plasma half-life >48 hours) and efficacy in xenograft tumors .

Methodological Notes

- Contradictions : Some studies report lower hydrazide reactivity at neutral pH, while others optimize it under acidic conditions. Validate with pilot experiments .

- Critical parameters : Always degas buffers to prevent maleimide hydrolysis. Use fresh DTT or TCEP to reduce disulfide bonds before conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.